Ethyl 2-(methoxyacetyl)-5-methylhexanoate
Overview
Description
Ethyl 2-(methoxyacetyl)-5-methylhexanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxyacetyl group, and a 5-methylhexanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methoxyacetyl)-5-methylhexanoate can be achieved through esterification reactions. One common method involves the reaction of 2-(methoxyacetyl)-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process. For example, the Steglich esterification method, which employs Mukaiyama’s reagent and dimethyl carbonate as a solvent, can be used to achieve high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methoxyacetyl)-5-methylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2-(methoxyacetyl)-5-methylhexanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-(methoxyacetyl)-5-methylhexanoic acid and ethanol.
Reduction: 2-(methoxyacetyl)-5-methylhexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(methoxyacetyl)-5-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 2-(methoxyacetyl)-5-methylhexanoate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Ethyl 2-(methoxyacetyl)-5-methylhexanoate can be compared with other esters such as:
Ethyl acetate: A simpler ester commonly used as a solvent.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Ethyl 2-methylacetoacetate: Another ester with a different acyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
ethyl 2-(2-methoxyacetyl)-5-methylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-16-12(14)10(7-6-9(2)3)11(13)8-15-4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHPVEPDQMEUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C)C)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195819 | |
Record name | Hexanoic acid, 2-(2-methoxyacetyl)-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901195819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374509-61-1 | |
Record name | Hexanoic acid, 2-(2-methoxyacetyl)-5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 2-(2-methoxyacetyl)-5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901195819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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